(2R,3R,10bS)-2-(thiophen-2-yl)-3-(thiophen-2-ylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
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Overview
Description
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrroloisoquinoline core with cyano and thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloisoquinoline core, followed by the introduction of cyano and thienyl groups through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-throughput screening and process optimization ensures that the industrial production is both scalable and sustainable.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Other Pyrroloisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(2R,3R,10BS)-1-CYANO-2-(2-THIENYL)-3-(2-THIENYLCARBONYL)-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is unique due to its specific combination of cyano and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H15N3OS2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2R,3R,10bS)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C23H15N3OS2/c24-13-23(14-25)19(17-7-3-11-28-17)20(21(27)18-8-4-12-29-18)26-10-9-15-5-1-2-6-16(15)22(23)26/h1-12,19-20,22H/t19-,20+,22-/m0/s1 |
InChI Key |
ICTVRHKXLLEAPK-VWPQPMDRSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]3C([C@H]([C@@H](N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CC=CS5)(C#N)C#N |
Canonical SMILES |
C1=CC=C2C3C(C(C(N3C=CC2=C1)C(=O)C4=CC=CS4)C5=CC=CS5)(C#N)C#N |
Origin of Product |
United States |
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